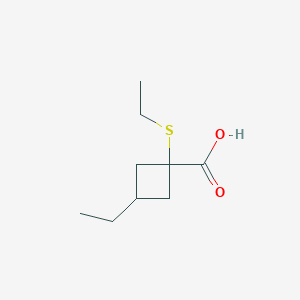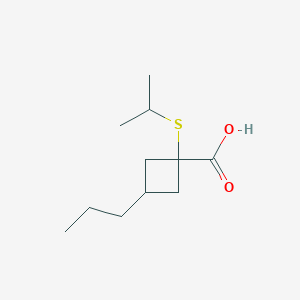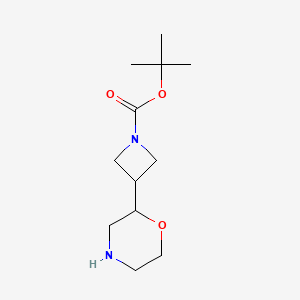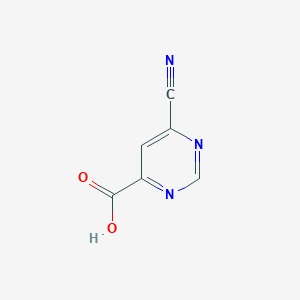
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is a unique cyclobutane derivative with the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol . This compound is characterized by its cyclobutane ring structure, which is substituted with an ethyl group and an ethylthio group, making it a valuable asset for advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclobutanecarboxylic acid as a starting material, which undergoes various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and development . The process often includes the use of advanced catalytic reactions and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler cyclobutane derivative with a carboxylic acid group.
3-Ethylcyclobutanecarboxylic acid: Similar structure but lacks the ethylthio group.
1-(Ethylthio)cyclobutane-1-carboxylic acid: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both ethyl and ethylthio substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-ethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-3-7-5-9(6-7,8(10)11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
ZRBQOMTUUUWMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)









